molecular formula C22H24N2O4 B13714898 N'-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide CAS No. 887582-60-7

N'-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide

Katalognummer: B13714898
CAS-Nummer: 887582-60-7
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: GQWYHTXZHXIOEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide is a synthetic organic compound. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.

    Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the dimethyl groups at the 2 and 7 positions.

    Hydrazide Formation: The final step involves the reaction of the carbonyl compound with hydrazine or its derivatives to form the carbohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in industrial processes.

Wirkmechanismus

The mechanism of action of N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.

    Carbohydrazides: Compounds with similar carbohydrazide functional groups but different core structures.

Uniqueness

N’-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide is unique due to its specific combination of benzofuran and carbohydrazide moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

887582-60-7

Molekularformel

C22H24N2O4

Molekulargewicht

380.4 g/mol

IUPAC-Name

N'-(2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbonyl)-2,7-dimethyl-2,3-dihydro-1-benzofuran-6-carbohydrazide

InChI

InChI=1S/C22H24N2O4/c1-11-9-15-5-7-17(13(3)19(15)27-11)21(25)23-24-22(26)18-8-6-16-10-12(2)28-20(16)14(18)4/h5-8,11-12H,9-10H2,1-4H3,(H,23,25)(H,24,26)

InChI-Schlüssel

GQWYHTXZHXIOEP-UHFFFAOYSA-N

Kanonische SMILES

CC1CC2=C(O1)C(=C(C=C2)C(=O)NNC(=O)C3=C(C4=C(CC(O4)C)C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.